4-(4-Methylpiperazin-1-yl)butan-1-ol

説明

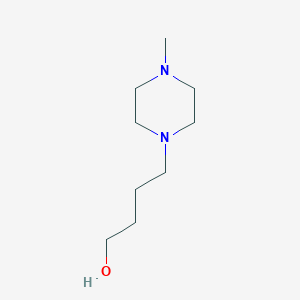

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-methylpiperazin-1-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFOUKVQYFLTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374734 | |

| Record name | 4-(4-methylpiperazin-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56323-03-6 | |

| Record name | 4-(4-methylpiperazin-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methylpiperazin-1-yl)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 4 Methylpiperazin 1 Yl Butan 1 Ol

Strategic Synthetic Pathways for the Preparation of 4-(4-Methylpiperazin-1-yl)butan-1-ol

The synthesis of this compound can be achieved through several strategic routes, primarily involving the formation of the C-N bond between the piperazine (B1678402) moiety and the butyl alcohol chain.

Conventional Organic Synthesis Routes and Optimization of Reaction Conditions

Conventional synthesis of this compound typically involves the N-alkylation of 1-methylpiperazine (B117243) with a suitable four-carbon building block. One of the most common methods is the reaction of 1-methylpiperazine with a 4-halobutanol, such as 4-chlorobutan-1-ol or 4-bromobutan-1-ol. This reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction, thus driving the reaction to completion.

Another viable route is the reductive amination of a 4-hydroxybutanal derivative with 1-methylpiperazine. This two-step one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

A third approach involves the ring-opening of a cyclic ether, such as tetrahydrofuran (B95107) (THF), by 1-methylpiperazine. This reaction is typically acid-catalyzed and can provide a direct route to the target molecule, although it may require more stringent reaction conditions.

The optimization of these reactions is crucial for maximizing yield and purity while minimizing side products. Key parameters that are often optimized include the choice of solvent, the type and amount of base, the reaction temperature, and the reaction time. For instance, in the N-alkylation with 4-halobutanols, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often preferred. The choice of base can range from inorganic bases like potassium carbonate or sodium bicarbonate to organic bases such as triethylamine (B128534) or diisopropylethylamine.

| Reaction Pathway | Starting Materials | Reagents and Conditions | Typical Yield (%) |

| N-Alkylation | 1-Methylpiperazine, 4-Chlorobutan-1-ol | K₂CO₃, Acetonitrile, Reflux | 70-85 |

| N-Alkylation | 1-Methylpiperazine, 4-Bromobutan-1-ol | Et₃N, DMF, 80 °C | 75-90 |

| Reductive Amination | 1-Methylpiperazine, 4-Hydroxybutanal | NaBH(OAc)₃, Dichloromethane, rt | 60-75 |

| Ring-opening of THF | 1-Methylpiperazine, Tetrahydrofuran | H₂SO₄ (catalytic), High Pressure, 150 °C | 40-60 |

Exploration of Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of this compound, green chemistry principles can be applied in several ways.

One approach is the use of greener solvents. Water, ethanol, or polyethylene (B3416737) glycol (PEG) could be explored as alternatives to traditional volatile organic solvents. Phase-transfer catalysis can also be employed to facilitate reactions in biphasic systems, which can simplify product isolation and reduce solvent waste.

Another green strategy is the use of catalytic methods to reduce waste. For example, the direct reductive amination can be performed using catalytic hydrogenation with a heterogeneous catalyst (e.g., Pd/C) and hydrogen gas, where the only byproduct is water. This avoids the use of stoichiometric amounts of hydride reagents.

Furthermore, exploring the synthesis from bio-based starting materials is a key aspect of green chemistry. For instance, 1,4-butanediol, which can be produced from the fermentation of sugars, can be a precursor to the necessary four-carbon electrophile.

| Green Approach | Starting Materials | Green Reagents/Conditions | Advantages |

| Green Solvents | 1-Methylpiperazine, 4-Chlorobutan-1-ol | Water, Phase-transfer catalyst (e.g., TBAB) | Reduced use of volatile organic solvents |

| Catalytic Hydrogenation | 1-Methylpiperazine, 4-Hydroxybutanal | H₂, Pd/C, Ethanol | Atom-economical, water as the only byproduct |

| Bio-based Feedstock | 1-Methylpiperazine, 1,4-Butanediol derivative | Conversion of bio-based 1,4-BDO to an electrophile | Use of renewable resources |

Advanced Functionalization Techniques for this compound Derivatives

The presence of both a nucleophilic hydroxyl group and a tertiary amine in this compound allows for a wide range of functionalization reactions, enabling the synthesis of a diverse library of derivatives.

Esterification and Etherification of the Terminal Hydroxyl Group in this compound

The terminal hydroxyl group can be readily converted into an ester or an ether. Esterification can be achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. The Fischer esterification, using a carboxylic acid and a catalytic amount of strong acid, is a common method. Alternatively, for more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used. Reaction with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine provides a high-yielding route to esters.

Etherification can be performed via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

| Reaction | Reagent | Conditions | Product Type |

| Esterification | Acetic Anhydride | Pyridine, rt | Acetate Ester |

| Esterification | Benzoyl Chloride | Triethylamine, CH₂Cl₂, 0 °C to rt | Benzoate Ester |

| Etherification | Sodium Hydride, Methyl Iodide | THF, 0 °C to rt | Methyl Ether |

| Etherification | Potassium tert-Butoxide, Benzyl (B1604629) Bromide | THF, rt | Benzyl Ether |

Amidation and Alkylation Reactions Involving the Piperazine Nitrogen Atom in this compound

While the tertiary nitrogen of the methylpiperazine moiety is generally less reactive as a nucleophile compared to a secondary amine, it can undergo quaternization reactions. Alkylation of the piperazine nitrogen can occur with reactive alkylating agents, such as methyl iodide or benzyl bromide, to form quaternary ammonium (B1175870) salts. This modification can alter the solubility and biological activity of the molecule.

It is important to note that direct amidation at the tertiary nitrogen is not possible. However, derivatization of the piperazine ring can be achieved by starting with a different piperazine derivative, for example, by using a piperazine with a secondary amine that can be first acylated and then the other nitrogen can be alkylated.

Stereoselective Synthesis and Enantiomeric Resolution of Chiral this compound Derivatives

A comprehensive review of the scientific literature indicates that specific methods for the stereoselective synthesis or enantiomeric resolution of chiral derivatives of this compound have not been reported. The parent compound, this compound, is achiral. Chirality could be introduced into its derivatives by substitution on the butan-1-ol backbone, for example, by creating a stereocenter at one of the carbon atoms of the butyl chain.

While direct methodologies for the target compound's derivatives are absent from the literature, it is possible to extrapolate from established principles of asymmetric synthesis and chiral resolution applied to analogous structures. The following sections discuss hypothetical strategies and relevant examples from the broader field of organic chemistry that could be adapted for the synthesis of enantiomerically pure derivatives of this compound.

Hypothetical Stereoselective Synthesis Strategies

The creation of a chiral center on the butanol chain of a this compound derivative would necessitate a stereocontrolled synthetic approach. One plausible strategy would involve the asymmetric reduction of a ketone precursor or the use of a chiral building block.

A notable example of a stereoselective synthesis of a structurally related compound is the preparation of the selective dopamine (B1211576) D3 receptor antagonist, (R)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)1H-indole-2-carboxamide. nih.gov The key to this synthesis is the creation of a chiral secondary alcohol. The synthesis begins with the asymmetric hydrolysis of a terminal epoxide using Jacobsen's catalyst, a (Salen)Co(III)(OAc) complex. This hydrolytic kinetic resolution provides the desired chiral epoxide with an enantiomeric excess (ee) of ≥99%. nih.gov This chiral epoxide is then opened by the nucleophilic attack of the appropriate piperazine derivative to yield the chiral 3-hydroxybutyl intermediate. This approach demonstrates a viable pathway to obtaining a chiral piperazinyl butanol derivative in high enantiomeric purity.

Another general approach could involve the asymmetric transfer hydrogenation of a ketone precursor. This method is widely used for the stereoselective synthesis of chiral alcohols. A hypothetical ketone, such as 1-(4-methylpiperazin-1-yl)butan-2-one, could potentially be reduced to the corresponding chiral alcohol, 1-(4-methylpiperazin-1-yl)butan-2-ol, using a chiral catalyst (e.g., a Noyori-type catalyst). The choice of catalyst and reaction conditions would be critical in achieving high enantioselectivity.

Potential Enantiomeric Resolution Methods

In the absence of a stereoselective synthesis, a racemic mixture of a chiral derivative of this compound could be prepared and subsequently resolved into its constituent enantiomers.

Diastereomeric Salt Formation: A common and well-established method for resolving racemic mixtures of compounds containing acidic or basic functional groups is through the formation of diastereomeric salts. wikipedia.org Since the piperazine moiety is basic, a racemic chiral derivative of this compound could be reacted with a chiral acid, such as tartaric acid or (S)-(+)-camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.orggoogle.com These diastereomers often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the chiral acid can be removed by treatment with a base to yield the enantiomerically pure piperazine derivative.

Chiral Chromatography: Another powerful technique for enantiomeric separation is chiral column chromatography. wikipedia.org A racemic mixture of a chiral this compound derivative could be passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. The two enantiomers would interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

The following table summarizes the key aspects of the discussed hypothetical and analogous methodologies.

| Methodology | Description | Key Reagents/Techniques | Potential Application | Reference Example |

| Hydrolytic Kinetic Resolution | Asymmetric opening of a racemic epoxide, where one enantiomer reacts faster than the other, leaving the unreacted enantiomer in high enantiomeric excess. | Jacobsen's catalyst ((Salen)Co(III)(OAc) complex) | Synthesis of chiral piperazinyl butanol derivatives from an epoxide precursor. | Synthesis of (R)-PG648, a dopamine D3 receptor antagonist. nih.gov |

| Asymmetric Transfer Hydrogenation | Stereoselective reduction of a prochiral ketone to a chiral alcohol using a chiral catalyst and a hydrogen source. | Chiral ruthenium or rhodium catalysts (e.g., Noyori catalysts) | Synthesis of chiral derivatives of this compound from a ketone precursor. | General methodology for chiral alcohol synthesis. |

| Diastereomeric Salt Formation | Separation of a racemic mixture of a base by reacting it with a chiral acid to form diastereomeric salts, which are then separated by crystallization. | Chiral acids (e.g., tartaric acid, camphorsulfonic acid) | Resolution of a racemic mixture of a chiral derivative of this compound. | General resolution technique for amines. wikipedia.orggoogle.com |

| Chiral Chromatography | Separation of enantiomers based on their differential interaction with a chiral stationary phase in a chromatography column. | Chiral HPLC columns | Analytical or preparative separation of enantiomers of a chiral derivative of this compound. | General analytical and preparative technique. wikipedia.org |

Advanced Analytical Methodologies for Characterization and Quantification of 4 4 Methylpiperazin 1 Yl Butan 1 Ol

Chromatographic Techniques for Purity Assessment and Isolation of 4-(4-Methylpiperazin-1-yl)butan-1-ol

Chromatography is a cornerstone of separation science, indispensable for assessing the purity of active pharmaceutical ingredients (APIs) and isolating them from synthesis-related impurities. ijrpas.com

High-Performance Liquid Chromatography (HPLC) is the premier technique for evaluating the purity and quantifying the amount of this compound. amazonaws.com The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the molecule, such as its polarity, pKa, and solubility. ijrpas.comamazonaws.com For a polar, basic compound like this compound, a reversed-phase HPLC method is typically the most effective approach. amazonaws.comjaptronline.com

Method development involves the strategic selection of a stationary phase, mobile phase, and detector. ijrpas.com A C18 column is a common choice for the stationary phase due to its versatility. pharmtech.com The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with the pH of the buffer adjusted to ensure the analyte is in a consistent ionic state for reproducible retention. ijrpas.com A Diode Array Detector (DAD) is commonly used for detection, set at a wavelength where the analyte exhibits maximum absorbance. rjptonline.org

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. amazonaws.comrjptonline.org This validation process assesses several key performance characteristics.

Key HPLC Validation Parameters:

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies. japtronline.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). rjptonline.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. rjptonline.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. japtronline.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. chromatographyonline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. japtronline.comchromatographyonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. pharmtech.com

Table 1: Example HPLC Method Parameters for this compound Analysis| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 7.0) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm (as the compound lacks a strong chromophore) |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Parameter | Acceptance Criterion |

|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |

| LOD | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | RSD of results should be within acceptable limits (e.g., ≤ 2%) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound drug substance. ijprajournal.com These impurities often originate from the synthetic process and can include residual solvents, unreacted starting materials, or by-products. metfop.edu.inispub.com

In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. ijprajournal.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for definitive identification. metfop.edu.in Headspace GC is a particularly useful technique for analyzing residual solvents without dissolving the API. ijprajournal.com

The high sensitivity of MS detection allows for trace-level analysis, ensuring that volatile impurities are below the safety thresholds established by regulatory bodies like the ICH. ispub.com

Table 3: Potential Volatile Impurities in the Synthesis of this compound and their GC-MS Analysis| Potential Impurity | Potential Source | Key Diagnostic Ions (m/z) |

|---|---|---|

| 1-Methylpiperazine (B117243) | Starting Material | 100, 85, 56, 42 |

| Tetrahydrofuran (B95107) | Reaction Solvent | 72, 42 |

| Toluene | Reaction Solvent | 92, 91, 65 |

| 4-Chlorobutan-1-ol | Starting Material | 70, 57, 41 |

Spectroscopic Approaches for Structural Elucidation of this compound and its Metabolites

Spectroscopic techniques are essential for the unambiguous confirmation of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. uobasrah.edu.iq Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY and HMBC), a complete and unambiguous assignment of all protons and carbons in the this compound structure can be achieved. mdpi.com

¹H NMR: Provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (splitting pattern).

¹³C NMR: Shows the number of different types of carbon atoms in the molecule and provides information about their chemical environment. uobasrah.edu.iq

For this compound, the ¹H NMR spectrum would show distinct signals for the N-methyl group, the eight protons on the piperazine (B1678402) ring (which may appear as complex multiplets), the eight protons on the butyl chain, and the proton of the hydroxyl group. Similarly, the ¹³C NMR spectrum would display nine distinct signals, corresponding to each unique carbon atom in the structure. docbrown.info

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound| ¹H NMR Assignments | ¹³C NMR Assignments | ||

|---|---|---|---|

| Proton Position | Predicted Chemical Shift (δ, ppm) | Carbon Position | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~2.2-2.3 (s, 3H) | N-CH₃ | ~46 |

| Piperazine-H (ring) | ~2.3-2.6 (m, 8H) | Piperazine-C (adjacent to N-CH₃) | ~55 |

| N-CH₂- (butyl) | ~2.3-2.4 (t, 2H) | Piperazine-C (adjacent to N-butyl) | ~53 |

| -CH₂-CH₂-CH₂-OH | ~1.4-1.6 (m, 4H) | N-CH₂- (butyl) | ~58 |

| -CH₂-OH | ~3.5-3.6 (t, 2H) | -CH₂- | ~27 |

| -OH | Variable (s, 1H) | -CH₂- | ~24 |

| -CH₂-OH | ~62 |

*Predicted shifts are estimates and can vary based on solvent and other experimental conditions. s=singlet, t=triplet, m=multiplet.

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule. nih.gov Unlike nominal mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF), Orbitrap, or FT-ICR) can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. longdom.orgresearchgate.net This high mass accuracy allows for the calculation of a unique elemental formula, providing powerful evidence for the identity of this compound. nih.govresearchgate.net

HRMS is also invaluable in metabolite identification studies. ijpras.com When a drug is metabolized, its structure is modified, resulting in a change in mass. By comparing the accurate mass of a potential metabolite to that of the parent drug, the metabolic transformation (e.g., hydroxylation, N-dealkylation) can be deduced with a high degree of confidence. ijpras.comresearchgate.net

Table 5: HRMS Data for this compound| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₂₀N₂O |

| Ion ([M+H]⁺) | C₉H₂₁N₂O⁺ |

| Theoretical Exact Mass ([M+H]⁺) | 173.16484 |

| Hypothetical Measured Mass | 173.16511 |

| Mass Error | 1.56 ppm |

Quantitative Bioanalytical Method Development for this compound in Complex Biological Matrices

To understand the pharmacokinetic profile of a drug, it is essential to quantify its concentration over time in biological fluids such as plasma or serum. wordpress.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed. nih.govresearchgate.net

Developing a bioanalytical method involves several critical steps. globalresearchonline.net First, an efficient sample preparation technique is required to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. researchgate.net Common approaches include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netnih.gov

Next, chromatographic conditions are optimized to achieve a rapid and clean separation of the analyte from any remaining matrix components. nih.gov The separated analyte is then detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) and a characteristic product ion formed upon fragmentation, creating a highly selective detection channel that minimizes background noise. nih.gov

The entire method must be rigorously validated according to guidelines from regulatory agencies like the FDA and EMA. gmp-compliance.orgeuropa.eu This validation ensures the reliability of the data generated from preclinical and clinical studies. Validation parameters are similar to those for HPLC but include specific assessments for the biological matrix. nih.gov

Key Bioanalytical Validation Parameters:

Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of the analyte. gmp-compliance.org

Accuracy and Precision: Assessed at multiple concentration levels, including the Lower Limit of Quantitation (LLOQ). globalresearchonline.neteuropa.eu

Matrix Effect: Evaluating whether the biological matrix suppresses or enhances the ionization of the analyte, which could affect accuracy. nih.gov

Recovery: The efficiency of the extraction process. gmp-compliance.org

Stability: Assessing the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage). mdpi.com

Table 6: Example LC-MS/MS Method for Quantification in Plasma| Parameter | Condition |

|---|---|

| Sample Preparation | Protein Precipitation with Acetonitrile |

| LC Column | C18 UPLC Column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water and Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | m/z 173.2 → 100.1 (Hypothetical fragment) |

| Internal Standard | Deuterated analog of the analyte (e.g., d4-4-(4-Methylpiperazin-1-yl)butan-1-ol) |

An article on the "" cannot be generated at this time.

A thorough and extensive search of scientific literature and databases has been conducted to find published research detailing the bioanalysis of the chemical compound this compound. Specifically, the search focused on identifying studies that have developed and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of this compound in plasma and tissue samples.

Without primary sources that have performed this specific analysis, it is not possible to provide the required content while adhering to the principles of scientific accuracy and factual reporting. Therefore, the sections on LC-MS/MS quantification and the corresponding validation parameters for this particular compound cannot be written.

Biological Activity and Pharmacological Investigations of 4 4 Methylpiperazin 1 Yl Butan 1 Ol

In Vitro Pharmacological Profiling of 4-(4-Methylpiperazin-1-yl)butan-1-ol

In vitro pharmacological profiling is a critical step in drug discovery to identify the biological targets of a compound and predict its potential therapeutic effects and off-target liabilities. This typically involves a battery of standardized assays.

Receptor Binding Assays and Target Engagement Studies for this compound

Receptor binding assays are utilized to determine the affinity of a compound for a wide range of biological receptors. These studies are fundamental in identifying the primary targets and understanding the selectivity profile of a new chemical entity.

No receptor binding data or target engagement studies for this compound have been reported in the reviewed scientific literature.

There is no available data to populate a table on receptor binding affinities.

Enzyme Inhibition and Activation Screens of this compound

Enzyme inhibition and activation screens assess the effect of a compound on the activity of various enzymes, which can be crucial for its mechanism of action and potential metabolic effects.

No data from enzyme inhibition or activation screens for this compound is currently available.

There is no available data to populate a table on enzyme inhibition or activation.

Cellular Assays for Functional Characterization and Signaling Pathway Modulation by this compound

Cellular assays provide insights into the functional consequences of a compound's interaction with its biological targets, including its impact on cellular signaling pathways.

Specific cellular assay results detailing the functional characterization or signaling pathway modulation by this compound have not been published.

There is no available data to populate a table on cellular assay findings.

Investigation of Immunomodulatory Effects and Toll-Like Receptor (TLR) Modulation by this compound

Given the known immunomodulatory properties of some nitrogen-containing heterocyclic compounds, investigating the effects of this compound on immune cells and pathways such as Toll-Like Receptor (TLR) signaling would be of interest. TLRs are key components of the innate immune system.

There are no published studies investigating the immunomodulatory effects or the modulation of Toll-Like Receptors by this compound.

There is no available data to populate a table on immunomodulatory or TLR modulation effects.

Elucidation of Molecular Mechanisms of Action of this compound

Understanding the molecular mechanisms of a compound's action is essential for its development as a therapeutic agent. Techniques such as transcriptomics and proteomics can provide a global view of the cellular changes induced by the compound.

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound Exposure

Transcriptomic and proteomic analyses can reveal changes in gene expression and protein levels, respectively, in response to compound exposure, offering clues about its mechanism of action and potential biomarkers of activity.

No transcriptomic or proteomic studies on cellular responses to this compound exposure have been found in the scientific literature.

There is no available data to populate tables on transcriptomic or proteomic analysis.

Investigation of Downstream Signaling Cascades and Gene Expression Profiles Modulated by this compound

While direct studies on the downstream signaling effects of this compound are not available, research on analogous compounds containing the 4-methylpiperazine scaffold provides insights into potential mechanisms. For instance, derivatives of 4-methylpiperazine have been shown to interact with various cellular targets, leading to the modulation of specific signaling pathways.

One area of investigation for piperazine-containing compounds is in oncology. For example, certain complex molecules incorporating a 4-methylpiperazine group have been developed as inhibitors of cyclin-dependent kinases (CDKs). nih.gov Inhibition of CDKs can block cell cycle progression and induce apoptosis. The downstream effects of such inhibition would likely involve the modulation of proteins regulated by CDKs, such as the retinoblastoma protein (Rb), and changes in the expression of genes involved in cell proliferation and survival.

Furthermore, studies on other piperazine (B1678402) derivatives have indicated potential activity as MEK inhibitors. nih.gov The MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Inhibition of this pathway would lead to decreased phosphorylation of ERK and subsequent changes in the expression of numerous downstream genes.

A hypothetical gene expression profile following treatment with a compound like this compound, if it were to act as a MEK inhibitor, could involve the downregulation of genes promoting cell cycle progression and the upregulation of genes involved in apoptosis.

Table 1: Potential Downstream Targets and Modulated Gene Expression Based on Analog Studies

| Potential Target Class | Key Signaling Proteins Modulated | Hypothetical Gene Expression Changes |

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK4, Cyclin D1, Rb protein | Downregulation of E2F target genes |

| MEK Kinases | MEK1, MEK2, ERK1, ERK2 | Downregulation of c-Fos and c-Jun |

Preclinical In Vivo Pharmacological Evaluation of this compound

Preclinical in vivo studies for this compound have not been specifically reported. However, the therapeutic potential of compounds containing the 4-methylpiperazine scaffold has been explored in various animal models for different diseases.

In the context of oncological conditions , a notable example is the compound PHA-848125, which includes a 4-methylpiperazine moiety and has been investigated as a CDK inhibitor. nih.gov In preclinical xenograft models using human ovarian carcinoma cells (A2780), this compound demonstrated good efficacy and was well-tolerated with repeated daily treatments. nih.gov This suggests that if this compound were to possess similar antiproliferative activity, it could potentially show efficacy in relevant cancer models.

Regarding respiratory diseases , while direct evidence is lacking for this specific compound, some mucolytic agents used in chronic obstructive pulmonary disease (COPD) have structures that, while different, point to the exploration of diverse small molecules for respiratory conditions. nih.gov Anti-interleukin-5 therapies have also been investigated for COPD, indicating a focus on modulating inflammatory pathways. nih.gov

For viral infections , the piperazine scaffold is a component of some antiviral agents. The repurposing of compounds with this core structure is an active area of research.

The identification of pharmacodynamic biomarkers is crucial for assessing the biological activity of a drug candidate in vivo. nih.gov For a compound like this compound, the choice of biomarkers would depend on its specific molecular target, which is currently unknown.

Based on the activities of related compounds, one could propose potential biomarkers. If the compound were to act as a CDK inhibitor, as seen with PHA-848125, relevant pharmacodynamic biomarkers could include the phosphorylation status of the Rb protein in tumor tissues or surrogate tissues. nih.gov A reduction in phosphorylated Rb would indicate target engagement and downstream pathway modulation.

If the compound were to inhibit the MEK/ERK pathway, a key biomarker would be the level of phosphorylated ERK (p-ERK) in target tissues. nih.gov A dose-dependent reduction in p-ERK levels following administration of the compound would serve as a direct measure of its in vivo activity.

Table 2: Potential Pharmacodynamic Biomarkers Based on Analogous Compounds

| Potential Mechanism of Action | Biomarker | Method of Detection |

| CDK Inhibition | Phosphorylated Rb (p-Rb) | Immunohistochemistry, Western Blot |

| MEK Inhibition | Phosphorylated ERK (p-ERK) | ELISA, Flow Cytometry, Western Blot |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Systematic Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to optimize the potency and selectivity of a lead compound. While SAR studies specifically centered on this compound are not documented, extensive research on other piperazine-containing scaffolds provides valuable insights.

For instance, in a series of haloperidol (B65202) analogs, the piperidine (B6355638) moiety was replaced with a homopiperazine (B121016) ring, and further modifications were explored. nih.gov These studies revealed that alterations to the substituents on the piperazine ring and the nature of the linker chain significantly impacted the binding affinity at dopamine (B1211576) and serotonin (B10506) receptors.

In another example, SAR studies on inhibitors of human equilibrative nucleoside transporters (ENTs) showed that modifications to the aromatic rings attached to the piperazine core were critical for activity. frontiersin.orgpolyu.edu.hk The presence and position of halogen substitutes on a fluorophenyl moiety attached to the piperazine ring were found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

For this compound, key points for chemical modification would include:

The N-methyl group on the piperazine ring: Substitution with larger alkyl groups or aromatic rings could significantly alter potency and selectivity.

The butan-1-ol chain: The length and rigidity of this linker could be modified to explore the optimal distance and orientation for target binding.

The terminal hydroxyl group: This group could be esterified, etherified, or replaced with other functional groups to probe its role in target interaction.

Table 3: Hypothetical SAR for this compound Based on General Principles

| Modification Site | Type of Modification | Potential Impact on Activity |

| N-methyl group | Replacement with ethyl, propyl, or benzyl (B1604629) groups | May alter selectivity and potency |

| Butanol chain | Shortening or lengthening the alkyl chain | Could affect binding affinity |

| Terminal -OH group | Conversion to an ester or ether | May influence solubility and cell permeability |

Computational methods are increasingly used to understand SAR and to guide the design of new, more potent analogs. researchgate.net Pharmacophore modeling, in particular, is a powerful tool for identifying the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov

A pharmacophore model for a compound like this compound would likely include features such as:

A positive ionizable feature corresponding to the protonated nitrogen atom of the piperazine ring.

A hydrogen bond acceptor/donor feature from the terminal hydroxyl group.

Hydrophobic features associated with the alkyl chain and the methyl group.

Such a model could be generated based on a set of active ligands (ligand-based) or from the crystal structure of the target protein's binding site (structure-based). nih.gov Once developed, this model can be used to screen large chemical databases for novel compounds with the desired structural features. frontiersin.org

Molecular docking studies could also be employed to predict the binding mode of this compound and its analogs within the active site of a potential target protein. This would provide valuable information for rational drug design and for explaining observed SAR trends.

Absorption, Distribution, Metabolism, and Excretion Adme Profiling of 4 4 Methylpiperazin 1 Yl Butan 1 Ol

In Vitro ADME Characterization of 4-(4-Methylpiperazin-1-yl)butan-1-ol

The in vitro assessment of a compound's ADME properties is a critical step in early drug discovery, providing essential information on its likely behavior in a living organism.

Assessment of Metabolic Stability in Hepatic Microsomal and Hepatocyte Systems for this compound

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. Hepatic microsomes and hepatocytes are standard in vitro models used to evaluate this parameter. For this compound, the N-methylpiperazine ring is a likely site of metabolic activity.

Metabolism in this moiety can occur via several pathways. One common metabolic route for N-methylpiperazine-containing compounds is N-demethylation, which would result in the formation of a piperazine (B1678402) derivative. wikipedia.org Additionally, oxidation of the piperazine ring can lead to the formation of various oxygenated metabolites. The butanol side chain may also undergo oxidation. The N-methylpiperazine group itself is considered a feature that can enhance metabolic stability in some molecular contexts. nih.govmdpi.com

Table 1: Metabolic Stability of this compound

| Parameter | Value |

|---|---|

| Hepatic Microsomal Stability | |

| Half-life (t½) | Data not available |

| Intrinsic Clearance (CLint) | Data not available |

| Hepatocyte Stability | |

| Half-life (t½) | Data not available |

| Intrinsic Clearance (CLint) | Data not available |

No specific experimental data for this compound was found in the reviewed literature.

Evaluation of Cytochrome P450 (CYP) Inhibition and Induction Potential of this compound

Cytochrome P450 enzymes are a superfamily of proteins responsible for the metabolism of a vast number of drugs. Inhibition or induction of these enzymes by a compound can lead to significant drug-drug interactions. Piperazine-containing compounds have been identified as potential inhibitors of CYP enzymes, particularly CYP3A4 and CYP2D6. nih.govnih.gov The basic nitrogen atoms of the piperazine ring can interact with the active site of these enzymes.

Therefore, it is plausible that this compound could exhibit inhibitory effects on certain CYP isoforms. A thorough evaluation would involve incubating the compound with specific CYP enzymes and measuring the inhibition of their metabolic activity towards known substrates.

Table 2: Cytochrome P450 Inhibition Profile of this compound

| CYP Isoform | IC50 |

|---|---|

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

No specific experimental data for this compound was found in the reviewed literature.

Determination of Plasma Protein Binding Characteristics of this compound

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. Only the unbound fraction of a drug is pharmacologically active. youtube.com The physicochemical properties of this compound, particularly its basic nature due to the piperazine nitrogen atoms, suggest it will likely bind to plasma proteins.

Basic drugs commonly bind to alpha-1-acid glycoprotein (B1211001) (AAG), whereas acidic drugs have a higher affinity for albumin. youtube.com The degree of plasma protein binding can vary widely among different piperazine derivatives.

Table 3: Plasma Protein Binding of this compound

| Parameter | Value |

|---|---|

| Fraction Unbound (fu) in Plasma | Data not available |

| Primary Binding Protein | Likely alpha-1-acid glycoprotein (AAG) |

No specific experimental data for this compound was found in the reviewed literature.

In Vivo Pharmacokinetic (PK) Profiling of this compound in Preclinical Species

In vivo studies in preclinical species are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a whole organism.

Assessment of Absorption Characteristics and Absolute Oral Bioavailability of this compound

The piperazine moiety is often incorporated into drug candidates to improve their physicochemical properties, which can lead to enhanced oral bioavailability. nih.gov The N-methylpiperazine group, in particular, can contribute to a favorable balance of lipophilicity and aqueous solubility, facilitating absorption from the gastrointestinal tract. mdpi.com

Following oral administration, this compound would be expected to be absorbed, although the extent and rate would need to be determined experimentally. The oral bioavailability would be influenced by its absorption and first-pass metabolism in the liver. Some piperazine derivatives have been shown to enhance the oral bioavailability of other drugs by inhibiting efflux transporters like P-glycoprotein (P-gp). mdpi.com

Table 4: Oral Bioavailability of this compound in Preclinical Species

| Species | Absolute Oral Bioavailability (%) |

|---|---|

| Mouse | Data not available |

| Rat | Data not available |

| Dog | Data not available |

No specific experimental data for this compound was found in the reviewed literature.

Elucidation of Tissue Distribution and Excretion Pathways of this compound

The distribution of a compound into various tissues determines its site of action and potential for off-target effects. The physicochemical properties of this compound suggest it would distribute into tissues.

The primary routes of excretion for drugs and their metabolites are renal (urine) and biliary (feces). nih.gov For a relatively small and polar molecule like this compound and its potential metabolites, renal excretion is expected to be a significant pathway. Biliary excretion may also play a role, particularly for any glucuronidated metabolites that may be formed. nih.gov A study on the drug imatinib, which contains an N-demethylated piperazine derivative as its main metabolite, showed that the primary route of elimination is through the bile and feces. wikipedia.org

Table 5: Illustrative Pharmacokinetic Parameters of a Piperazine-Containing Drug (Sildenafil)

| Parameter | Value |

|---|---|

| Bioavailability | ~41% |

| Protein binding | ~96% |

| Metabolism | Hepatic (primarily CYP3A4, minor CYP2C9) |

| Elimination half-life | 3–4 hours |

| Excretion | Feces (~80%), urine (~13%) |

This data is for Sildenafil and is provided for illustrative purposes only, as it contains a 4-methylpiperazin-1-yl group. wikipedia.org It does not represent the pharmacokinetic profile of this compound.

Lack of Specific Metabolic Data for this compound Hampers Detailed Analysis

A thorough investigation into the metabolic fate of the chemical compound this compound reveals a significant gap in the available scientific literature. At present, there are no specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this particular molecule. Consequently, the identification and structural characterization of its key metabolites remain unelucidated.

While general metabolic pathways for piperazine-containing compounds have been documented, this information is not directly applicable to constructing a scientifically accurate and specific metabolic profile for this compound. The metabolic processes, including the enzymes involved and the resulting metabolites, are highly dependent on the complete structure of a molecule. Therefore, extrapolating data from other piperazine derivatives would be speculative and would not meet the required standards of scientific accuracy for this specific compound.

Without dedicated in vitro or in vivo studies on this compound, it is not possible to provide a detailed account of its biotransformation, identify the primary and secondary metabolites, or describe the analytical techniques used for their structural characterization. Such an analysis would require experimental data from studies using methodologies like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on biological samples exposed to the compound.

Therefore, the requested article focusing solely on the ADME profiling and key metabolites of this compound cannot be generated at this time due to the absence of the necessary primary research data. Further scientific inquiry is needed to characterize the metabolic pathway of this specific chemical entity.

Preclinical Toxicology and Safety Pharmacology of 4 4 Methylpiperazin 1 Yl Butan 1 Ol

In Vitro Cytotoxicity Assessment of 4-(4-Methylpiperazin-1-yl)butan-1-ol in Mammalian Cell Lines

There is no publicly available data on the in vitro cytotoxicity of this compound in mammalian cell lines. Cytotoxicity assays are fundamental in preclinical toxicology as they provide initial insights into the potential of a substance to cause cell death. nih.gov These assays typically expose various cultured mammalian cell lines to a range of concentrations of the test compound. The concentration at which a significant reduction in cell viability is observed, often expressed as the IC50 value, is a key parameter for assessing a compound's cytotoxic potential. Without these studies, the concentration at which this compound may be toxic to cells remains undetermined.

Genotoxicity and Mutagenicity Studies of this compound using Standard Assays (e.g., Ames Test, Chromosomal Aberration Test)

No information regarding the genotoxic or mutagenic potential of this compound has been reported in the public domain. Genotoxicity and mutagenicity studies are critical for determining if a compound can damage genetic material, which can lead to mutations and potentially cancer. juniperpublishers.com

Standard assays to evaluate these endpoints include:

Ames Test: This bacterial reverse mutation assay is a widely used method to assess the mutagenic potential of chemical compounds. wikipedia.orgbiotoxicity.combiology-pages.infoeurofins.com.au It utilizes specific strains of bacteria to detect mutations in their DNA. wikipedia.orgbiology-pages.info

Chromosomal Aberration Test: This in vitro assay evaluates the potential of a test compound to induce structural damage to chromosomes in cultured mammalian cells. criver.comnih.gov

The absence of data from these or other relevant genotoxicity assays means that the potential for this compound to cause genetic damage is unknown.

Repeated-Dose Toxicity Studies in Preclinical Models for this compound

There are no published repeated-dose toxicity studies for this compound in any preclinical models. These studies are essential for evaluating the cumulative toxic effects of a substance after prolonged exposure. altasciences.comnih.gov Typically conducted in rodent and non-rodent species, these studies help to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL). nih.govresearchgate.net Without such data, the long-term safety profile of this compound remains uncharacterized.

Safety Pharmacology Investigations for this compound

No safety pharmacology data for this compound is publicly available. Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. nih.govnih.gov The core battery of safety pharmacology studies assesses the effects on the central nervous, cardiovascular, and respiratory systems. nih.gov

Evaluation of Central Nervous System Effects of this compound

There is no information on the potential effects of this compound on the central nervous system (CNS). Such evaluations are critical to identify any potential for adverse neurological effects, including changes in behavior, coordination, and sensory function. nih.govaimspress.com

Assessment of Cardiovascular System Effects of this compound

The potential effects of this compound on the cardiovascular system have not been reported. These studies are vital for assessing potential impacts on heart rate, blood pressure, and cardiac electrical activity. nih.gov

Investigation of Respiratory System Effects of this compound

There is no available data on the effects of this compound on the respiratory system. Respiratory safety pharmacology studies typically evaluate parameters such as respiratory rate and tidal volume to identify any potential for respiratory depression or other adverse effects. nih.govnih.gov

Therapeutic Potential and Future Directions for 4 4 Methylpiperazin 1 Yl Butan 1 Ol Research

Further Investigation of 4-(4-Methylpiperazin-1-yl)butan-1-ol in Specific Disease Models

The versatility of the this compound scaffold has made it a focal point for developing novel therapeutic agents. By modifying its core structure, researchers have created derivatives and larger molecules with significant potential in treating inflammatory conditions, viral infections, and cancer.

Piperazine-containing compounds are recognized for their potential to modulate the immune system and reduce inflammation. mdpi.com Research into derivatives built upon scaffolds similar to this compound has yielded promising anti-inflammatory agents. These compounds often work by mitigating the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory cascade.

One such derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, known as LQFM182, has demonstrated significant anti-inflammatory effects in preclinical models. nih.gov In a carrageenan-induced pleurisy test, LQFM182 was shown to reduce cell migration and the activity of the myeloperoxidase enzyme. nih.gov Crucially, it lowered the levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Another derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), also reduced inflammation in carrageenan-induced paw edema tests and decreased cell migration in pleurisy models. mdpi.com Further studies have synthesized novel series of methyl salicylate (B1505791) derivatives incorporating a piperazine (B1678402) moiety, with several compounds exhibiting potent anti-inflammatory activities that surpassed that of aspirin (B1665792) and were comparable to indomethacin (B1671933) in animal models. arabjchem.org

| Compound Name | Model/Test | Key Research Finding | Citation |

|---|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced pleurisy | Reduced levels of pro-inflammatory cytokines IL-1β and TNF-α. | nih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Carrageenan-induced paw edema | Reduced edema and decreased cell migration and protein exudation. | mdpi.com |

| Methyl salicylate derivatives with piperazine moiety (e.g., M15, M16) | Xylol-induced ear edema and Carrageenan-induced paw edema | Exhibited anti-inflammatory activity equal to or greater than standard drugs like indomethacin and aspirin. | arabjchem.org |

The piperazine heterocycle is a privileged scaffold in drug discovery, and its inclusion in complex molecules has led to the development of potent antiviral and anticancer agents. nih.gov

Antiviral Research: The piperazine scaffold is a component of numerous FDA-approved antiviral drugs. nih.gov Research has demonstrated that compounds containing this moiety can exhibit broad-spectrum antiviral activity. For instance, piperazine itself has been shown to possess antiviral properties against Chikungunya virus (CHIKV) by binding to a conserved hydrophobic pocket in the virus's capsid protein. nih.gov Derivatives have been developed as inhibitors for a wide range of viruses, including Zika virus (ZIKV), human rhinovirus (HRV), and SARS-CoV-2. nih.govresearchgate.net One study identified SDZ 880-061, a piperazine-containing agent, as a potent inhibitor of 85% of 89 tested HRV serotypes. nih.gov More recently, computational and synthetic studies have focused on piperazine-based compounds as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov

Anticancer Research: The 4-methylpiperazine group is a key structural feature of one of the most successful targeted cancer therapies, Imatinib. researchgate.net Imatinib is a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia and other cancers. researchgate.net The piperazine moiety in Imatinib is crucial for its solubility and ability to bind effectively to its target kinase domain. researchgate.net The success of Imatinib underscores the value of the 4-methylpiperazine scaffold in designing effective and specific anticancer agents, making it an attractive starting point for the development of new kinase inhibitors and other antineoplastic drugs.

| Compound/Scaffold | Therapeutic Area | Target/Virus | Key Research Finding | Citation |

|---|---|---|---|---|

| Piperazine (core scaffold) | Antiviral | Chikungunya virus (CHIKV) | Binds to the hydrophobic pocket of the capsid protein, demonstrating inherent antiviral activity. | nih.gov |

| SDZ 880-061 | Antiviral | Human rhinovirus (HRV) | Inhibited 85% of 89 tested HRV serotypes at low concentrations. | nih.gov |

| 1-aryl-4-arylmethylpiperazine derivatives | Antiviral | Zika virus (ZIKV), Coronavirus, Influenza A | Identified as novel ZIKV entry inhibitors with broad-spectrum antiviral potential. | researchgate.net |

| Imatinib | Anticancer | Tyrosine Kinases (e.g., Bcr-Abl) | A highly successful FDA-approved drug for leukemia, where the 4-methylpiperazine group is a critical part of the structure. | researchgate.net |

Development of Prodrugs and Targeted Drug Delivery Systems for this compound

A significant avenue for future research is the development of prodrugs and targeted delivery systems for derivatives of this compound. A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. ontosight.ai This approach is used to overcome limitations such as poor solubility, chemical instability, or lack of site-specificity. mdpi.com

The structure of this compound, specifically its terminal hydroxyl (-OH) group, is an ideal handle for prodrug design. This alcohol group can be chemically modified, for example, through esterification, to create an ester prodrug. nih.gov Such a modification can mask the polar hydroxyl group, increasing the molecule's lipophilicity and potentially enhancing its absorption and ability to cross biological membranes. nih.gov Once absorbed, endogenous esterase enzymes can cleave the ester bond, releasing the active parent drug at the desired site of action. mdpi.com

Targeted drug delivery strategies can also be employed. This involves attaching the active compound to a carrier molecule, such as a peptide or antibody, that specifically recognizes a target site, like a cancer cell. nih.gov This modern prodrug approach aims to increase drug concentration at the site of action while minimizing exposure to healthy tissues. nih.gov

Integration of Advanced Computational Chemistry and Artificial Intelligence in the Optimization of this compound

Modern drug discovery increasingly relies on computational chemistry and artificial intelligence (AI) to accelerate the design and optimization of new therapeutic agents. These technologies can be applied to the this compound scaffold to explore vast chemical spaces more efficiently than traditional methods.

Translational Research Perspectives and Potential Clinical Development Pathways for this compound Derivatives

Translational research is the process of "translating" findings from basic science into medical practice and meaningful health outcomes. For promising derivatives of this compound identified in preclinical studies, the path to clinical development involves several critical stages.

The first step is extensive preclinical testing, which includes evaluating the compound's efficacy in relevant animal models of disease, such as the in vivo testing of a piperazine-based dopamine (B1211576) agonist in animal models of Parkinson's Disease. This phase also involves assessing the compound's pharmacokinetic profile (how it is absorbed, distributed, metabolized, and excreted).

Once a lead candidate successfully passes these preclinical hurdles, it can advance to early-stage clinical development. This begins with Phase I clinical trials in a small number of healthy volunteers to assess safety, tolerability, and dosing. If the compound is deemed safe, it moves to Phase II studies, where its effectiveness is tested in a limited number of patients with the target disease to gain proof-of-concept. This entire process requires a collaborative effort between chemists, biologists, pharmacologists, and clinicians to navigate the complex regulatory landscape and bring a new therapeutic from the laboratory bench to the patient's bedside.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Methylpiperazin-1-yl)butan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of piperazine derivatives like this compound often involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) are synthesized by reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by reduction and acid treatment . To optimize yield, researchers should:

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Monitor pH and temperature rigorously, as alkaline conditions (pH > 9) and temperatures between 60–80°C are critical for efficient substitution .

- Employ purification techniques such as column chromatography or recrystallization, as demonstrated in related compounds achieving 85% purity after purification .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the piperazine ring and hydroxyl group. For example, piperazine derivatives show distinct shifts for methyl groups (~2.3 ppm) and aromatic protons (~6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., CHNO for this compound) and detect impurities .

- X-ray Crystallography : For crystalline derivatives, bond angles (e.g., C–N–C angles ~105.5°–179.97°) and crystal packing can be analyzed to confirm stereochemistry .

Q. How should researchers handle and store this compound to maintain its stability in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers under dry, inert conditions (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Related compounds with hydroxyl groups degrade under prolonged exposure to light or humidity .

- Handling : Use gloveboxes or fume hoods to avoid inhalation/contact. Safety protocols for similar compounds recommend immediate rinsing with water upon skin exposure and oxygen administration for inhalation incidents .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its reactivity in different solvent systems?

- Methodological Answer :

- Solvent Polarity : In polar solvents (e.g., water or DMSO), the hydroxyl group may form hydrogen bonds, stabilizing the compound and reducing nucleophilic activity. In non-polar solvents (e.g., toluene), the piperazine ring’s lone pairs become more reactive, facilitating alkylation or acylation .

- Computational Modeling : Density Functional Theory (DFT) can predict solvent-dependent energy barriers for rotational conformers. For example, dihedral angles in related compounds vary by ±15° in polar vs. non-polar media .

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Standardized Assay Conditions : Replicate experiments under controlled pH (6–8) and temperature (25–37°C), as environmental factors significantly impact receptor binding .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements. For example, N-oxide derivatives of piperazine compounds exhibit altered bioactivity .

- Collaborative Validation : Cross-reference data with orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets, and how can these be validated experimentally?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina can model interactions with receptors (e.g., dopamine or serotonin receptors). Focus on hydrogen bonding between the hydroxyl group and active-site residues .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess conformational changes in aqueous environments .

- Experimental Validation : Compare docking scores with IC values from radioligand displacement assays. For example, derivatives with similar structures show nanomolar affinity for GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。